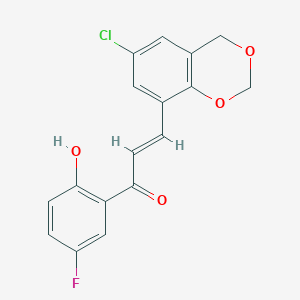
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as CPMX, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer therapy.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for laboratory studies, including its high yield and purity, as well as its potential anti-cancer and anti-inflammatory effects. However, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has some limitations, including its limited solubility in water and its potential toxicity in high doses. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects.
将来の方向性
There are several future directions for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide research, including the optimization of its synthesis method, the development of more effective delivery methods, and the investigation of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects in vivo. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has significant potential as a novel cancer therapy, and further research is warranted to fully explore its therapeutic potential.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide. The synthesis method for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been optimized to obtain high yields and purity, making it suitable for laboratory studies.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been studied extensively for its potential pharmacological properties, particularly its anti-inflammatory and anti-cancer effects. Several studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-4-9-24-13-7-5-12(6-8-13)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h1,5-8,10-11H,9H2,2-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGUDGBUUBGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)OCC#C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)

![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)